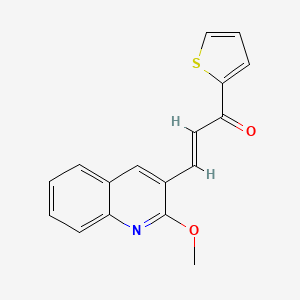

(2E)-3-(2-METHOXYQUINOLIN-3-YL)-1-(THIOPHEN-2-YL)PROP-2-EN-1-ONE

Description

Structural Classification Within the Chalcone Family

The compound (2E)-3-(2-Methoxyquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one belongs to the chalcone family, specifically classified as a heterocyclic hybrid chalcone. Chalcones are characterized by their fundamental structure of 1,3-diaryl-2-propen-1-one, featuring two aromatic rings connected by a three-carbon alpha,beta-unsaturated carbonyl system. The basic chalcone scaffold consists of an aromatic ketone with a conjugated enone bridge, creating a system with completely delocalized pi-electron distribution across both benzene rings.

The structural classification of this compound reveals several distinctive features that differentiate it from classical chalcones. The presence of the 2-methoxyquinolin-3-yl substituent at the beta position represents a significant departure from simple phenyl substitution patterns typically observed in conventional chalcones. The quinoline moiety introduces a bicyclic aromatic heterocycle containing nitrogen, which substantially alters the electronic properties and potential biological interactions compared to simple phenyl-substituted chalcones.

The thiophene ring system at the alpha position further enhances the heterocyclic character of this molecule. Thiophene is a five-membered aromatic heterocycle containing sulfur, which contributes unique electronic and steric properties to the overall molecular architecture. The combination of quinoline and thiophene heterocycles within a single chalcone framework creates what researchers term a "hybrid chalcone," representing an advanced class of compounds that leverage the pharmacological benefits of multiple heterocyclic systems.

| Structural Component | Classification | Key Features |

|---|---|---|

| Overall Framework | Alpha,beta-unsaturated ketone | Enone bridge with conjugated pi-system |

| A-Ring System | Thiophene heterocycle | Five-membered sulfur-containing aromatic ring |

| B-Ring System | 2-Methoxyquinolin-3-yl | Bicyclic nitrogen heterocycle with methoxy substitution |

| Geometric Configuration | (2E)-isomer | Trans configuration across the double bond |

The electronic properties of this hybrid chalcone are significantly influenced by the heterocyclic substituents. The quinoline system provides electron-deficient aromatic character due to the nitrogen atom, while the thiophene ring contributes electron-rich aromatic properties through sulfur's electron-donating capability. This electronic complementarity within the same molecule creates unique opportunities for molecular interactions with biological targets, distinguishing it from both simple chalcones and individual heterocyclic compounds.

Research has demonstrated that the presence of heterocyclic moieties in chalcone structures often results in enhanced biological activities compared to their simple aromatic counterparts. The incorporation of nitrogen and sulfur heterocycles introduces additional sites for hydrogen bonding, coordination with metal centers, and specific interactions with amino acid residues in protein active sites. These structural features position this compound within the privileged scaffold category, where the molecular framework provides inherent advantages for drug-target interactions.

Properties

IUPAC Name |

(E)-3-(2-methoxyquinolin-3-yl)-1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2S/c1-20-17-13(8-9-15(19)16-7-4-10-21-16)11-12-5-2-3-6-14(12)18-17/h2-11H,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOFBPNPNYQWLP-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C=C1C=CC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC2=CC=CC=C2C=C1/C=C/C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-METHOXYQUINOLIN-3-YL)-1-(THIOPHEN-2-YL)PROP-2-EN-1-ONE typically involves the condensation of 2-methoxyquinoline-3-carbaldehyde with thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline-3-carboxylic acid derivatives, while reduction could produce the corresponding alcohols.

Scientific Research Applications

Medicinal Chemistry

Quinoline derivatives are extensively studied for their potential as therapeutic agents. (2E)-3-(2-methoxyquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one has shown promise in various areas:

- Anticancer Activity : Research indicates that quinoline-based compounds can inhibit cancer cell proliferation. For instance, studies have demonstrated that similar compounds exhibit significant antiproliferative activity against various cancer cell lines, including human colorectal (HCT-116) and breast (MCF-7) cancer cells. The inhibitory concentration (IC50) values for active compounds often fall within low micromolar ranges, indicating potent activity .

- Antimicrobial Properties : The compound's structure allows it to interact with bacterial enzymes, potentially disrupting bacterial cell division. Quinoline derivatives have been shown to inhibit enzymes like DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication .

The biological activities of this compound include:

- Enzyme Inhibition : Studies have highlighted the compound's ability to inhibit various enzymes such as urease and α-glucosidase, which are important targets in treating conditions like diabetes and infections .

- Neuropharmacological Effects : Similar quinoline derivatives have been investigated for their effects on the central nervous system, showing potential in modulating neurotransmitter levels and exhibiting anticonvulsant properties.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Quinoline Ring : This can be achieved through classical methods like the Skraup synthesis.

- Introduction of the Thiophene Moiety : Methods such as the Heck reaction are employed to couple thiophene derivatives with quinoline substrates.

- Characterization : The synthesized compounds are characterized using techniques like NMR and mass spectrometry to confirm their structures .

Case Studies

Several studies provide insights into the efficacy of (2E)-3-(2-methoxyquinolin-3-yld)-1-(thiophen-2-yld)prop-2-en-1-one:

- A study on enzyme inhibition showed that derivatives with similar structures exhibited significant inhibitory effects against urease, with implications for treating urinary tract infections .

- Another investigation into its anticancer properties revealed that modifications in the substituents on the quinoline ring significantly affected antiproliferative activity, suggesting a structure–activity relationship that can be exploited for drug development .

Mechanism of Action

The mechanism of action of (2E)-3-(2-METHOXYQUINOLIN-3-YL)-1-(THIOPHEN-2-YL)PROP-2-EN-1-ONE would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural uniqueness lies in its 2-methoxyquinolin-3-yl substituent, distinguishing it from other chalcones with simpler aryl or heteroaryl groups. Below is a comparative analysis with structurally related compounds from the evidence:

Key Observations

Substituent Effects on Bioactivity: The hydroxyl group in (E)-1-(2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one enhances antibacterial activity compared to non-hydroxylated analogs . However, the target compound’s methoxyquinoline group may offer superior π-π stacking interactions with bacterial enzymes or DNA, though direct activity data are unavailable in the evidence. Thiophene-containing chalcones generally exhibit improved redox activity, which could be advantageous in antimicrobial or anticancer applications .

Crystallographic and Geometric Differences: The dihedral angles between aromatic rings in similar compounds (e.g., 7.14°–56.26° in fluorophenyl chalcones ) suggest conformational flexibility.

Synthetic Pathways: Chalcones like the target compound are often precursors to pyrimidine derivatives.

Biological Activity

The compound (2E)-3-(2-methoxyquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one is a derivative of quinoline and thiophene, which has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A quinoline ring with a methoxy substitution at the 2-position.

- A thiophene ring attached to a prop-2-en-1-one moiety.

This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

Structural Formula

The chemical structure can be represented as follows:

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit substantial antimicrobial activity. Specifically, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains. The mechanism often involves inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to disrupted DNA replication and cell death .

Anticancer Activity

Several studies have explored the anticancer properties of quinoline derivatives. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cell lines by triggering cell cycle arrest and promoting necrosis . The compound's ability to inhibit specific pathways related to cancer proliferation, such as the mPGES-1 enzyme involved in inflammation and tumor growth, has also been highlighted .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound exhibits significant inhibitory effects on various enzymes. For example:

- Urease : Inhibition can lead to reduced ammonia production, which is beneficial in treating urease-related infections.

- α-glucosidase : This inhibition may have implications for diabetes management by slowing carbohydrate absorption .

Table 1: Summary of Biological Activities

Case Study: Anticancer Effects

A notable study investigated the effects of this compound on A549 lung cancer cells. The results indicated that the compound caused significant cell death through apoptosis after 48 hours of exposure, with associated changes in cell cycle distribution .

Case Study: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of similar quinoline derivatives. The results demonstrated that these compounds effectively inhibited urease activity at low micromolar concentrations, suggesting potential therapeutic applications in managing infections linked to urease-producing bacteria .

Q & A

Q. What are the established synthetic routes for (2E)-3-(2-methoxyquinolin-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

Methodological Answer:

- Claisen-Schmidt Condensation : A common method for chalcone synthesis involves base-catalyzed condensation between a ketone (e.g., thiophen-2-yl ketone) and an aldehyde (e.g., 2-methoxyquinoline-3-carbaldehyde) under reflux in ethanol. Adjusting molar ratios (1:1.2 ketone:aldehyde) and using NaOH as a catalyst can improve yields .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields (e.g., 75–85% in 15 minutes under 100 W irradiation) .

- Solvent Optimization : Polar aprotic solvents like DMF enhance reaction rates but may require purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- X-ray Crystallography : Resolves stereochemistry (e.g., E-configuration of the α,β-unsaturated ketone) and bond lengths (C=O: ~1.22 Å, C=C: ~1.32 Å) .

- Spectroscopic Techniques :

- HPLC-PDA : Purity assessment (≥95%) using C18 columns with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antibacterial vs. antifungal efficacy) be resolved for this compound?

Methodological Answer:

- Dose-Response Studies : Conduct IC₅₀ assays across multiple concentrations (e.g., 1–100 µM) to establish potency thresholds. For example, quinolinyl chalcones often show antibacterial activity at IC₅₀ < 20 µM but require higher concentrations for antifungal effects .

- Mechanistic Profiling : Use fluorescence microscopy to assess membrane disruption in bacterial vs. fungal cells, which may explain differential activity .

- Comparative Genomics : Identify target gene expression variations (e.g., efflux pumps in resistant fungal strains) via RNA sequencing .

Q. What strategies improve the compound’s stability under oxidative or photolytic conditions?

Methodological Answer:

- Oxidative Stability : Add antioxidants (e.g., 0.1% BHT) to reaction mixtures. Monitor degradation via LC-MS; sulfoxidation of the thiophene ring is a common degradation pathway .

- Photostability : Store solutions in amber vials under inert gas (N₂). UV-Vis spectroscopy can track λmax shifts (e.g., 320 nm → 350 nm indicates conjugation changes) .

- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

- Scaffold Modification : Introduce substituents at the quinoline 6-position (e.g., Cl, -CF₃) and thiophene 5-position (e.g., -NO₂, -CH₃). Compare activities using ANOVA (p < 0.05 significance) .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with bioactivity. For example, electron-withdrawing groups on the quinoline ring enhance antibacterial potency .

- In Silico Docking : Predict binding affinities to targets like DNA gyrase (PDB ID: 1KZN) using AutoDock Vina .

Experimental Design & Data Analysis

Q. What experimental designs are suitable for evaluating this compound’s pharmacokinetic properties?

Methodological Answer:

- In Vivo Pharmacokinetics : Use a randomized block design (n = 6 mice/group) with split plots for dose variations (10–50 mg/kg). Plasma samples analyzed via LC-MS/MS at t = 0, 1, 4, 8, 24 h post-administration .

- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites using HRMS (Q-TOF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.